molecular formula C21H18N4O2S B11245350 1,1'-[3-(4-methylphenyl)-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[3-(4-methylphenyl)-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11245350
M. Wt: 390.5 g/mol
InChI Key: DJIGVBKGOQNBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

1-[7-ACETYL-3-(4-METHYLPHENYL)-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-3-(4-METHYLPHENYL)-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, interacting with enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions lead to the modulation of various biochemical pathways, contributing to its pharmacological effects .

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[5-acetyl-3-(4-methylphenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C21H18N4O2S/c1-13-9-11-17(12-10-13)20-22-23-21-25(20)24(15(3)27)18(19(28-21)14(2)26)16-7-5-4-6-8-16/h4-12H,1-3H3

InChI Key

DJIGVBKGOQNBTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N(C(=C(S3)C(=O)C)C4=CC=CC=C4)C(=O)C

Origin of Product

United States

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